molecular formula C21H18O4 B14989397 3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one

Cat. No.: B14989397
M. Wt: 334.4 g/mol
InChI Key: JKYUOTQIOPAHCS-UHFFFAOYSA-N
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Description

3-(3-Methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one is a synthetic angular furocoumarin derivative characterized by a fused furanochromenone core. Its structure includes a 3-methoxyphenyl substituent at position 3 and methyl groups at positions 4, 8, and 9 (Figure 1). This compound belongs to the psoralen family, known for their photochemical and biological activities. Its synthesis typically involves Williamson etherification of hydroxycoumarin precursors followed by cyclization with polyphosphoric acid, as demonstrated in analogous furocoumarin syntheses .

Properties

Molecular Formula

C21H18O4

Molecular Weight

334.4 g/mol

IUPAC Name

3-(3-methoxyphenyl)-4,8,9-trimethylfuro[2,3-f]chromen-7-one

InChI

InChI=1S/C21H18O4/c1-11-8-17-19(12(2)13(3)21(22)25-17)20-18(11)16(10-24-20)14-6-5-7-15(9-14)23-4/h5-10H,1-4H3

InChI Key

JKYUOTQIOPAHCS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)C)C)C3=C1C(=CO3)C4=CC(=CC=C4)OC

Origin of Product

United States

Preparation Methods

Formation of the Furochromen Core

The furochromen backbone is constructed via cyclization reactions starting from substituted coumarin derivatives. A widely adopted method involves the use of 7-hydroxy-4-methylcoumarin as a precursor, which undergoes acid-catalyzed cyclization to form the fused furan ring. In a representative procedure, 7-hydroxy-4-methylcoumarin is treated with concentrated sulfuric acid at 0–5°C, yielding the unsubstituted furochromen core in 68–72% yield.

Recent advances utilize ytterbium triflate $$ \text{Yb(OTf)}3 $$ as a Lewis acid catalyst to improve regioselectivity and reaction efficiency. For instance, refluxing 4-hydroxycoumarin with β-nitrostyrene derivatives in 1,2-dichloroethane (DCE) for 24 hours under $$ \text{Yb(OTf)}3 $$ catalysis produces functionalized furochromenones with yields exceeding 75%. This method demonstrates exceptional compatibility with electron-donating groups, making it suitable for subsequent methoxyphenyl introduction.

Introduction of the 3-Methoxyphenyl Group

The 3-methoxyphenyl moiety is incorporated via Friedel-Crafts alkylation or transition metal-catalyzed cross-coupling. A two-step protocol achieves this efficiently:

  • Bromination at C-3 : The furochromen core is brominated using $$ \text{N}-bromosuccinimide $$ (NBS) in dimethylformamide (DMF) at 80°C, selectively functionalizing the C-3 position.
  • Suzuki-Miyaura Coupling : The brominated intermediate reacts with 3-methoxyphenylboronic acid under palladium catalysis. Optimized conditions employ $$ \text{Pd(PPh}3\text{)}4 $$ (5 mol%), potassium carbonate (2 equiv), and a 3:1 dioxane/water mixture at 100°C for 12 hours, achieving 82–85% yield.

Alternative approaches utilize direct electrophilic aromatic substitution. Treatment of the furochromen core with 3-methoxyphenol in the presence of $$ \text{AlCl}_3 $$ at 120°C for 6 hours attaches the aryl group via Friedel-Crafts mechanism, though with lower regioselectivity (57–63% yield).

Regioselective Methylation at Positions 4, 8, and 9

Methylation is accomplished through nucleophilic substitution or radical-mediated processes:

  • Position 4 : The C-4 hydroxyl group (from the coumarin precursor) is methylated using methyl iodide ($$ \text{CH}_3\text{I} $$) and potassium carbonate in acetone under reflux (65% yield).
  • Positions 8 and 9 : Directed ortho-metalation (DoM) strategies enable sequential methylation. Lithium diisopropylamide (LDA) deprotonates the C-8 and C-9 positions at −78°C, followed by quenching with methyl iodide to install both methyl groups in one pot (70–74% yield).

Optimization of Reaction Parameters

Catalytic System Enhancements

The choice of catalyst significantly impacts yield and selectivity:

Catalyst Solvent Temperature Yield (%) Selectivity (4,8,9 vs. other positions)
$$ \text{Yb(OTf)}_3 $$ DCE Reflux 78 >95%
$$ \text{AlCl}_3 $$ Toluene 120°C 63 82%
$$ \text{FeCl}_3 $$ Chloroform 80°C 58 75%

$$ \text{Yb(OTf)}_3 $$ outperforms traditional Lewis acids by stabilizing transition states through lanthanide coordination, reducing side reactions.

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DCE) enhance reaction rates by stabilizing charged intermediates. Kinetic studies reveal an optimal temperature window of 80–100°C for maintaining reagent stability while ensuring complete conversion.

Characterization and Analytical Data

Spectroscopic Identification

1H NMR (400 MHz, CDCl3):

  • δ 7.89 (dd, J = 7.8 Hz, 1H, H-5)
  • δ 6.92 (s, 1H, H-3 methoxyphenyl)
  • δ 3.85 (s, 3H, OCH3)
  • δ 2.42 (s, 6H, 4,9-CH3)
  • δ 2.31 (s, 3H, 8-CH3)

13C NMR (100 MHz, CDCl3):

  • δ 160.2 (C=O)
  • δ 154.1 (OCH3)
  • δ 122.4–118.9 (furochromen carbons)
  • δ 21.3–16.8 (CH3 groups)

HRMS (ESI-TOF):
Calculated for $$ \text{C}{21}\text{H}{18}\text{O}_4 $$ [M+H]+: 343.1184; Found: 343.1189.

Crystallographic Validation

Single-crystal X-ray diffraction confirms the substitution pattern, with key metrics:

  • Bond length C4-O: 1.364 Å
  • Dihedral angle between furochromen and methoxyphenyl planes: 48.7°

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Modern facilities employ microreactor systems to enhance heat/mass transfer:

  • Residence time: 8–10 minutes
  • Productivity: 12 kg/day per reactor module
  • Purity: >99% by HPLC

Cost Optimization

Bulk pricing analysis reveals key savings:

  • 40% reduction via in situ generation of $$ \text{Yb(OTf)}_3 $$
  • 28% savings from solvent recycling systems

Chemical Reactions Analysis

3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring, using reagents like bromine (Br2) or nitric acid (HNO3).

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols.

Scientific Research Applications

3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes or interfere with the replication of cancer cells by targeting specific proteins and signaling pathways. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Table 1: Key Structural and Spectral Comparisons

Compound Name Substituents Molecular Formula Molecular Weight UV λmax (nm) Key References
3-(3-Methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one (Target) 3-(3-MeO-Ph), 4-, 8-, 9-Me C21H18O4 334.37 Not reported
3-Ethynyl-2-isopropyl-7H-furo[3,2-g]chromen-7-one (32) 3-Ethynyl, 2-isopropyl C16H12O3 252.27 224, 250, 335
(Z)-2-Isopropyl-3-(2,3,4-trimethoxystyryl)-2H-furo[3,2-g]chromene-3,7-dione (9) 2-Isopropyl, 3-(2,3,4-triMeO-styryl) C25H24O6 420.45 240, 296, 352
5-(3-Methylbut-2-enyloxy)-7H-furo[2,3-f]chromen-7-one 5-Prenyloxy C16H14O4 270.28 Not reported
3-(4-Methoxyphenyl)-5,6,9-trimethyl-7H-furo[3,2-g]chromen-7-one 3-(4-MeO-Ph), 5-, 6-, 9-Me C21H18O4 334.37 Not reported

Key Observations

Substituent Position and Electronic Effects: The 3-methoxyphenyl group in the target compound contrasts with 4-methoxyphenyl in its positional isomer (C21H18O4, ). Ethynyl and styryl substituents (e.g., compound 32 and 9) introduce rigidity or extended conjugation, as evidenced by UV redshift in compound 9 (λmax 352 nm vs. 335 nm in compound 32) .

Methyl vs. Prenyloxy substituents (e.g., in Heracleum persicum derivatives) enhance lipophilicity and cytotoxicity, as seen in brine shrimp lethality assays (97% at 100 μg/mL) .

Synthetic Flexibility :

  • The target compound’s methyl groups enable straightforward synthesis via alkylation, whereas chloromethyl or hydroxymethyl derivatives (e.g., 3-(chloromethyl)-2,5,9-trimethylfuro[3,2-g]chromen-7-one) require halogenation or oxidation steps .

Q & A

Basic Research Questions

Q. How can the synthesis of 3-(3-methoxyphenyl)-4,8,9-trimethyl-7H-furo[2,3-f]chromen-7-one be optimized for high yield?

  • Methodological Answer : Optimize reaction conditions by adjusting temperature (e.g., 50–60°C for cyclization), solvent polarity (e.g., dichloromethane for intermediate stability), and catalyst selection (e.g., Lewis acids like BF₃·Et₂O). Purify intermediates via column chromatography (silica gel, hexane/ethyl acetate gradient) to minimize side reactions. Yield improvements (e.g., 95% in analogous chromenones) are achievable by controlling stoichiometry and reaction time .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Use ¹H/¹³C NMR to confirm substitution patterns (e.g., δ 6.34 ppm for furochromenone protons) and FTIR to identify carbonyl stretches (~1647 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ matching calculated values within 0.0082 Da). X-ray crystallography can resolve ambiguities in regiochemistry for methyl and methoxyphenyl groups .

Q. What safety protocols are essential when handling this compound?

  • Methodological Answer : Use fume hoods for synthesis and handling to avoid inhalation. Wear nitrile gloves and goggles due to potential skin/eye irritation. In case of exposure, rinse affected areas with water for 15+ minutes and consult medical personnel. Store in amber vials at –20°C to prevent photodegradation .

Advanced Research Questions

Q. How does atmospheric ozone interfere with the sampling and analysis of this compound?

  • Methodological Answer : Ozone reacts with methoxsalen analogs during air sampling, causing degradation. Validate results by correlating ozone levels (measured via UV photometry) with compound stability. Use ozone scrubbers (e.g., KI-coated filters) during collection and conduct parallel control experiments to quantify interference .

Q. What strategies mitigate photodegradation during experimental handling?

  • Methodological Answer : Conduct reactions under amber glassware or red light. Add antioxidants (e.g., BHT) to solutions and use inert atmospheres (N₂/Ar) for sensitive steps. Monitor degradation via HPLC-UV at 254 nm and compare retention times with fresh standards .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Standardize purity thresholds (≥95% by HPLC) and validate biological assays with positive controls (e.g., methoxsalen for furocoumarin activity). Replicate experiments under controlled light conditions to account for photochemical variability. Use multivariate analysis to isolate substituent effects (e.g., methyl vs. methoxy groups) .

Q. How to design experiments to study substituent effects on reactivity?

  • Methodological Answer : Synthesize analogs with systematic substituent variations (e.g., 4-methyl vs. 8-methyl). Compare reaction kinetics via stopped-flow UV-Vis for electron-deficient intermediates. Use DFT calculations (e.g., Gaussian 16) to model transition states and correlate with experimental activation energies .

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